3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
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Overview
Description
3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but differs in the nitrogen arrangement within the ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring system.
Uniqueness
3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
62538-44-7 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-methyl-7-phenyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C12H10N4O/c1-7-9-11(15-13-7)10(14-16-12(9)17)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17) |
InChI Key |
QCVQMLHEUDOLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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